molecular formula C12H20ClN5 B12219479 1-(1-methyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine

1-(1-methyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine

Cat. No.: B12219479
M. Wt: 269.77 g/mol
InChI Key: JUJIZBYGLSBRBP-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 1-propyl-1H-pyrazole-3-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reductive amination process to ensure high yield and purity, possibly using continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(1-methyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole rings, especially at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of N-alkylated pyrazole derivatives.

Scientific Research Applications

1-(1-methyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine is not well-defined. in medicinal chemistry, it is hypothesized to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets would depend on the specific application and the structure-activity relationship studies conducted .

Comparison with Similar Compounds

  • 1-methyl-1H-pyrazol-4-yl)piperidin-3-amine
  • 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine

Comparison: Compared to similar compounds, 1-(1-methyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to its specific substitution pattern on the pyrazole rings, which may confer distinct chemical and biological properties. For instance, the presence of both methyl and propyl groups on the pyrazole rings can influence its lipophilicity and, consequently, its interaction with biological targets .

Biological Activity

1-(1-methyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine, a compound featuring pyrazole moieties, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthetic pathways, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes two pyrazole rings linked through a methanamine group. The molecular formula is C12H18N4C_{12}H_{18}N_4, with a molecular weight of approximately 218.30 g/mol. The presence of the pyrazole rings contributes to its biological activity, as these structures are known for their ability to interact with various biological targets.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to the target molecule showed promising activity against various bacterial strains, including E. coli and S. aureus. For instance, a related pyrazole compound exhibited an inhibition rate of over 60% against tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations of 10 µM, outperforming standard drugs like dexamethasone .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been extensively studied. In vitro assays showed that certain pyrazole compounds inhibited cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For example, one study reported that a pyrazole derivative achieved an IC50 value of 3.8 nM against COX enzymes, indicating strong anti-inflammatory effects .

Antitumor Activity

The antitumor properties of pyrazole derivatives are particularly noteworthy. Compounds with similar structures have been shown to inhibit the proliferation of cancer cell lines effectively. A notable example includes a related compound that demonstrated an IC50 value of 0.08 µM against MCF-7 breast cancer cells, highlighting its potential as an anticancer agent .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyrazole precursors. The synthetic route often includes the formation of intermediates through condensation reactions followed by purification processes such as column chromatography.

Table 1: Summary of Synthetic Pathways

StepReaction TypeKey ReagentsOutcome
1CondensationPyrazole derivatives + amineFormation of intermediate
2PurificationColumn chromatographyPure compound obtained
3CharacterizationNMR, MS analysisConfirmation of structure

Case Studies

Several case studies have reported on the biological activities of compounds related to our target molecule:

  • Study on Antimicrobial Efficacy : A series of novel pyrazole derivatives were tested against bacterial strains, revealing significant antibacterial activity linked to structural features such as the presence of piperidine moieties .
  • Anti-inflammatory Evaluation : A study evaluated multiple pyrazole derivatives for their ability to inhibit pro-inflammatory cytokines in vitro, demonstrating that specific substitutions on the pyrazole ring enhanced anti-inflammatory activity .
  • Anticancer Research : In vitro studies on related compounds indicated strong antiproliferative effects against various cancer cell lines, suggesting that modifications in the side chains can lead to enhanced efficacy against tumors .

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]-1-(1-propylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-3-5-17-6-4-12(15-17)9-13-7-11-8-14-16(2)10-11;/h4,6,8,10,13H,3,5,7,9H2,1-2H3;1H

InChI Key

JUJIZBYGLSBRBP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=CN(N=C2)C.Cl

Origin of Product

United States

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